molecular formula C13H18N4O3 B1139185 Pentoxifylline

Pentoxifylline

Cat. No.: B1139185
M. Wt: 278.31
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Molecular Formula

This compound possesses the molecular formula C₁₃H₁₈N₄O₃, establishing its composition as a complex heterocyclic compound containing carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits a molecular weight of 278.307 daltons, with a monoisotopic mass of 278.137890462 daltons, reflecting its precise atomic composition. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,7-dimethyl-1-(5-oxohexyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, which accurately describes the substitution pattern and functional groups present within the molecular structure.

The structural framework of this compound is based on the purine-2,6-dione scaffold, commonly known as xanthine, with specific methylation at the 3 and 7 positions and an oxohexyl substitution at the 1 position. This substitution pattern distinguishes this compound from other xanthine derivatives and contributes to its unique physicochemical properties. The Chemical Abstracts Service registry number 6493-05-6 provides the definitive identification for this compound in chemical databases and literature.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3, which encodes the complete molecular structure and connectivity. The corresponding InChI Key BYPFEZZEUUWMEJ-UHFFFAOYSA-N serves as a shortened, hashed version of the InChI string for database searching and chemical identification purposes.

Property Value
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 278.307 g/mol
Monoisotopic Mass 278.137890462 g/mol
IUPAC Name 3,7-dimethyl-1-(5-oxohexyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS Registry Number 6493-05-6
InChI Key BYPFEZZEUUWMEJ-UHFFFAOYSA-N

Crystallographic Analysis and Polymorphic Forms

This compound demonstrates remarkable polymorphic diversity, with documented evidence of multiple crystalline forms that exhibit distinct structural arrangements and physical properties. The compound has been characterized in both triclinic and monoclinic polymorphic forms, each displaying unique molecular conformations and crystal packing arrangements. The triclinic polymorph, initially reported by Pavelčík and colleagues, represents the first structurally characterized form of this compound.

The monoclinic polymorph exhibits significant conformational differences compared to the triclinic form, particularly in the torsion angle N7—C10—C11—C12, which measures 175.8° in the monoclinic form versus 75.6° in the triclinic polymorph. These conformational variations contribute to different bond angles throughout the molecular structure, including N7—C10—C11 (111.9° versus 114.2°), C10—C11—C12 (115.4° for both forms), and C11—C12—C13 (114.1° versus 111.0°).

The crystal structure of the monoclinic polymorph reveals an absence of strong hydrogen bonds, instead relying on moderate carbon-hydrogen to oxygen hydrogen bonds for structural stabilization. These intermolecular interactions create a three-dimensional architecture that maintains crystal integrity while allowing for the observed polymorphic transformations. X-ray diffraction analysis of pure this compound demonstrates crystalline characteristics, with sharp, well-defined diffraction peaks indicating ordered molecular arrangements.

Cocrystallization studies have expanded the understanding of this compound's solid-state behavior, with successful formation of cocrystals alongside pharmaceutically acceptable organic acids. Three distinct cocrystal forms have been characterized with aspirin, salicylic acid, and benzoic acid, each maintaining a 1:1 molar ratio between this compound and the coformer. These cocrystal structures exhibit significant correlations between melting points and those of the respective coformers, suggesting strong intermolecular interactions that influence thermal behavior.

Spectroscopic Profiling (FT-IR, NMR, LC-MS)

Fourier-transform infrared spectroscopy analysis of this compound reveals characteristic absorption bands that serve as molecular fingerprints for identification and structural elucidation. The infrared spectrum exhibits distinctive peaks at 2,945 cm⁻¹ corresponding to carbon-hydrogen stretching vibrations, 1,701 cm⁻¹ attributed to carbonyl stretching in the ketone functional group, and 1,658 cm⁻¹ associated with amide carbonyl stretching modes. Additional characteristic bands appear at 1,433 cm⁻¹ for methyl group deformation vibrations and 752 cm⁻¹ for methylene skeletal vibrations.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound through comprehensive proton and carbon-13 analyses. Proton nuclear magnetic resonance studies conducted in deuterium oxide reveal multiple signal patterns characteristic of the compound's diverse proton environments. High-resolution nuclear magnetic resonance experiments performed at 500 MHz in chloroform-d with tetramethylsilane as reference standard demonstrate excellent spectral resolution and chemical shift assignments.

The chemical shift assignments for this compound include carbon signals ranging from 20.945 to 208.8339 parts per million, reflecting the diverse carbon environments within the molecule. Specifically, the ketone carbonyl carbon appears at 208.8339 parts per million, while aromatic carbons in the purine ring system exhibit shifts between 141.4242 and 155.2657 parts per million. Proton chemical shifts span from 1.6522 to 7.5117 parts per million, with the aromatic proton signal appearing at the downfield position of 7.5117 parts per million.

Liquid chromatography coupled with tandem mass spectrometry provides highly sensitive and selective detection capabilities for this compound analysis. The mass spectrometric fragmentation pattern shows a molecular ion peak at mass-to-charge ratio 279.3, with characteristic product ions at 181.1 for this compound. The electrospray ionization interface operating in positive mode enables efficient ionization and detection, with multiple reaction monitoring providing enhanced selectivity and sensitivity.

Spectroscopic Technique Key Characteristic Value
FT-IR C-H stretching 2,945 cm⁻¹
FT-IR C=O stretching (ketone) 1,701 cm⁻¹
FT-IR Amide C=O stretching 1,658 cm⁻¹
¹³C NMR Ketone carbonyl 208.8339 ppm
¹H NMR Aromatic proton 7.5117 ppm
LC-MS/MS Molecular ion [M+H]⁺ 279.3 m/z

Thermodynamic Properties and Solubility Characteristics

This compound exhibits well-defined thermal properties that reflect its crystalline nature and molecular interactions. The compound demonstrates a melting point range of 98-100°C, indicating a relatively narrow melting transition characteristic of pure crystalline materials. Differential scanning calorimetry analysis reveals a sharp endothermic peak at 104.80°C for pure this compound, confirming the melting temperature and providing insights into the thermal behavior.

The boiling point of this compound has been determined through computational estimation to be approximately 531.3±56.0°C at standard atmospheric pressure of 760 mmHg. Alternative calculations suggest a boiling point of 421.13°C, though this represents a rough estimate requiring experimental validation. The flash point, an important safety parameter, has been calculated as 275.1±31.8°C, indicating the temperature at which vapor formation becomes significant.

Density measurements reveal this compound possesses a density of 1.3±0.1 g/cm³, reflecting its compact molecular packing in the solid state. The refractive index has been estimated at 1.6000, providing information about the compound's optical properties and molecular polarization. These physical constants contribute to understanding the compound's behavior in various formulation and analytical contexts.

Solubility characteristics of this compound demonstrate significant variation across different solvent systems. In organic solvents, the compound exhibits good solubility, with approximately 2 mg/mL solubility in ethanol and enhanced solubility of approximately 10 mg/mL in both dimethyl sulfoxide and dimethylformamide. Aqueous solubility studies reveal moderate water solubility, with approximately 1 mg/mL dissolution in phosphate-buffered saline at physiological pH 7.2. The compound shows hygroscopic characteristics requiring controlled storage conditions to maintain stability.

Thermogravimetric analysis combined with X-ray scattering provides insights into thermal stability and structural transitions. The compound maintains crystalline integrity up to its melting point, with thermal decomposition occurring at elevated temperatures beyond the melting transition. Storage requirements specify controlled room temperature conditions between 15-25°C, with protection from light due to photosensitive properties.

Property Value Method
Melting Point 98-100°C DSC/Literature
Boiling Point 531.3±56.0°C Computational
Density 1.3±0.1 g/cm³ Calculated
Flash Point 275.1±31.8°C Calculated
Solubility (Ethanol) ~2 mg/mL Experimental
Solubility (DMSO) ~10 mg/mL Experimental
Solubility (PBS, pH 7.2) ~1 mg/mL Experimental

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31

Synonyms

Alternative Name: PTX

Origin of Product

United States

Scientific Research Applications

Vascular Health

Clinical Applications:
Pentoxifylline is predominantly used in the management of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. Clinical studies suggest that it may also slow the progression of atherosclerosis and improve outcomes in patients with acute coronary syndromes. A randomized controlled trial indicated that patients treated with this compound had a significantly lower rate of composite adverse cardiovascular events compared to those receiving a placebo (13% vs. 34%, p=0.04) .

Data Table: Cardiovascular Outcomes with this compound

Study TypeSample SizeTreatment DurationKey Findings
Randomized Controlled Trial306 monthsReduced serum C-reactive protein levels
Meta-analysis221VariousNearly fourfold reduction in mortality

Anti-inflammatory Effects

Mechanism of Action:
this compound exhibits anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) production, which is crucial in various inflammatory conditions. It has been shown to reduce TNF-α levels in patients with leprosy type II reactions, suggesting its potential as an alternative treatment option where steroids are contraindicated .

Dermatological Applications

Clinical Uses:
In dermatology, this compound has been effective for conditions such as recurrent oral and genital aphthosis and Behçet disease. Its efficacy is attributed to its ability to correct impaired erythrocyte deformability and its anti-inflammatory effects .

Case Study: Behçet Disease
A study reported significant improvements in symptoms among patients receiving this compound, highlighting its role as a primary or adjunctive therapy in managing this complex condition.

Neurological Applications

Cerebral Blood Flow:
Research indicates that this compound enhances cerebral blood flow, which can be beneficial for patients with cerebrovascular diseases and vascular dementia. It has shown promise in improving cognitive functions by mitigating oxidative stress within the brain .

Other Medical Uses

Metabolic Disorders:
this compound has been explored for its effects on metabolic conditions such as nonalcoholic steatohepatitis (NASH). A comparative study suggested that this compound might be as effective as pioglitazone in improving liver histology in patients with NASH .

Comparison with Similar Compounds

Mechanism :

  • PTX : Broad PDE inhibition, TNF-α suppression, and hemorrheologic effects .
  • Cilostazol : Selective PDE3 inhibitor, promoting vasodilation and antiplatelet activity via cAMP elevation .

Efficacy :

  • In intermittent claudication, cilostazol demonstrates superior efficacy in improving walking distance (relative risk [RR]: 1.47 vs. PTX: 1.25) but with higher rates of headaches (18% vs. 8%) and palpitations (9% vs. 2%) .

This compound vs. Papaverine Hydrochloride

Mechanism :

  • PTX : PDE inhibition and cytokine modulation.
  • Papaverine: Non-selective PDE inhibitor with direct smooth muscle relaxation.

Potency :

  • PTX exhibits a lower IC50 (1.4 × 10⁻³ M) for platelet inhibition compared to papaverine in hyperactive thrombocytes (3-fold higher dose required for similar effect) .

Clinical Utility :

  • Papaverine is used intraoperatively for vasospasm; PTX is better suited for chronic inflammatory or vascular disorders .

This compound vs. Corticosteroids (Prednisolone)

Alcoholic Hepatitis (AH) :

  • Survival at 3 Months : PTX (85.3%) vs. prednisolone (64.7%) in one trial (n=34/group) . However, a Korean multicenter study (n=270) found PTX inferior to prednisolone for 6-month survival (56% vs. 72%) .

This compound vs. Its Metabolites (M1 and M5)

  • Activity : M1 and M5 contribute to PTX’s therapeutic effects, with M1 showing greater inhibition of ADP-induced platelet aggregation and M5 more potent against epinephrine-induced aggregation .
  • Pharmacokinetics : Slopes of dissolution and absorption correlate as PTX < M5 < M1, but cumulative concentrations of all three drive efficacy .

Data Tables

Table 1: Platelet Inhibition Parameters

Compound IC50 (M) Target Pathway
This compound 1.4 × 10⁻³ cAMP/PDE, TNF-α
Papaverine 4.4 × 10⁻³ Non-specific PDE
M1 Metabolite 1.1 × 10⁻³* ADP-induced aggregation
M5 Metabolite 1.3 × 10⁻³* Epinephrine-induced aggregation

*Estimated from in vitro studies .

Table 2: Survival Outcomes in Alcoholic Hepatitis

Treatment 3-Month Survival (%) 6-Month Survival (%) Study Size (n)
This compound 85.3 56 34
Prednisolone 64.7 72 270
FMT 83 N/A 47

Data from .

Table 3: Adverse Event Profile

Compound Common Side Effects Incidence (%)
This compound Nausea, dizziness, headache 10–15
Cilostazol Headache, palpitations, diarrhea 18–25
Prednisolone Infections, hyperglycemia 20–30

.

Preparation Methods

Alkylation of Theobromine

The primary industrial method involves alkylation of theobromine (3,7-dimethylxanthine) with halogenated propane derivatives. As detailed in CN112724161A, theobromine reacts with 1-chloro-3-iodopropane in N,N-dimethylformamide (DMF) under basic conditions (sodium carbonate, 70°C), achieving a 55% yield after purification. The reaction mechanism proceeds via nucleophilic substitution, where the xanthine’s N-1 attacks the electrophilic carbon of the halogenated reagent.

Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction kinetics by stabilizing the transition state.

  • Base Optimization : Alkali agents (e.g., Na2CO3, NaOH) deprotonate theobromine, increasing nucleophilicity. Excess base (>3.0 eq) risks side reactions, while sub-stoichiometric amounts (<0.6 eq) reduce conversion.

  • Halogenated Reagents : 1-Chloro-3-iodopropane is preferred due to its leaving group efficiency, though 1,3-dibromopropane and 1-bromo-3-iodopropane are alternatives.

Large-Scale Process Refinements

CN113214259A outlines a scaled-up protocol using taurine and vitamin B6 as stabilizers during synthesis. Key modifications include:

  • Temperature Gradients : Gradual heating from −15°C to 70°C minimizes thermal degradation.

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted theobromine and inorganic salts.

Table 1: Comparative Yields Under Varied Conditions

ParameterExample 1Example 2Example 3
Temperature (°C)706575
Stirring Time (hr)435
Yield (%)554852

Process Optimization and Impurity Control

pH-Dependent Stability in Injectable Formulations

CN113069411B demonstrates that adjusting pH to 6.5–7.5 before and after adding this compound significantly reduces impurity generation (e.g., oxidative byproducts) during storage. Comparative studies show:

  • pH 5.0 : 12% impurity increase over 6 months.

  • pH 7.0 : <5% impurity increase under identical conditions.
    Filtration through polyethersulfone membranes (1.0 → 0.45 → 0.2 µm) further eliminates particulate matter.

Purification Techniques

Post-reaction purification involves:

  • Alkaline Wash : Filtrate treated with NaOH (pH 10–11) precipitates unreacted theobromine.

  • Solvent Extraction : Dichloromethane or ethyl acetate isolates this compound from aqueous phases.

  • Drying and Crystallization : Anhydrous Na2SO4 removes residual water, followed by recrystallization from ethanol.

Pharmaceutical Formulations and Derivatives

Chewable Tablets

A wet granulation method (1% starch binder) produces chewable tablets with:

  • Composition : this compound (40% w/w), lactose (30%), mannitol (20%), sodium starch glycolate (5%).

  • Disintegration Time : <5 minutes due to superdisintegrant (SSG) incorporation.

Novel Derivatives with Enhanced Bioactivity

The RSC study synthesizes mPTF1–mPTF6 derivatives via KOH-mediated condensation with arylaldehydes. mPTF1 (0.25 mM) exhibits 4× greater sperm motility enhancement than this compound (1 mM) with lower genotoxicity.

Structural Modifications :

  • mPTF1 : 6-Methoxynaphthyl group at C-7 improves membrane permeability.

  • mPTF3 : 4-Fluorophenyl substitution reduces hepatic metabolism.

Quality Control and Analytical Methods

Stability Testing

Accelerated stability studies (40°C/75% RH) confirm:

  • Tablets : 98% potency retention after 6 months.

  • Injections : pH drift <0.2 units over 12 months .

Q & A

Q. What are the primary mechanisms of action of pentoxifylline in biomedical research, and how are they experimentally validated?

this compound, a methylxanthine derivative, exhibits anti-inflammatory, anti-fibrotic, and rheological effects. Its mechanisms include phosphodiesterase inhibition (reducing cAMP degradation), suppression of TNF-α and other pro-inflammatory cytokines, and improved erythrocyte deformability to enhance microcirculation . Experimental validation involves:

  • In vitro models : Measuring cytokine levels (e.g., TNF-α via ELISA) in lipopolysaccharide-stimulated macrophages treated with this compound.
  • In vivo models : Assessing blood viscosity changes in rodent models of ischemia-reperfusion injury using viscometry .

Q. What are standard experimental designs for evaluating this compound’s efficacy in intermittent claudication?

Clinical trials typically use pain-free walking distance (PFWD) and total walking distance (TWD) as endpoints. Key methodologies include:

  • Treadmill testing : Standardized protocols (e.g., 3.2 km/h, 10% incline) to measure PFWD/TWD at baseline and post-treatment .
  • Randomized, placebo-controlled trials : Double-blind designs with 400–1200 mg/day oral dosing over 6–24 weeks, adjusting for covariates like baseline walking capacity .

Q. How is this compound administered in preclinical wound-healing studies, and what outcome metrics are prioritized?

In rodent models (e.g., pressure sores), this compound is administered intraperitoneally (10–50 mg/kg/day) for 14–28 days. Outcome metrics include:

  • Biomechanical parameters : Maximum stress, elastic stiffness, and work-to-maximum-force via tensile testing of healed tissue .
  • Histopathological analysis : Collagen deposition (Masson’s trichrome staining) and inflammatory cell infiltration .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound trials for alcoholic hepatitis?

Conflicting results (e.g., mortality reduction in meta-analyses vs. null effects in large RCTs) arise from:

  • Heterogeneity in trial design : Differences in patient stratification (e.g., Maddrey’s Discriminant Function >32), concomitant therapies (e.g., corticosteroids), and endpoint definitions (28-day vs. 90-day mortality) .
  • Risk of bias : Early trials often lacked blinding or adequate allocation concealment, overestimating treatment effects .
    Methodological solutions :
  • Individual participant data meta-analysis : Pool raw data to adjust for covariates like baseline liver function.
  • Trial sequential analysis : Control for random error in cumulative meta-analyses .

Q. What are key considerations when designing preclinical studies on this compound’s anti-tumor effects?

Critical factors include:

  • Dose-response optimization : In vitro IC50 determination (e.g., HepG2 viability assays) followed by in vivo validation in xenograft models with pharmacokinetic monitoring .
  • Mechanistic depth : Combining transcriptomics (RNA-seq) to identify pathways like NF-κB suppression and apoptosis induction .
  • Combination therapies : Testing synergy with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy assays .

Q. How should researchers address variability in this compound’s efficacy for neonatal sepsis?

While meta-analyses suggest reduced mortality (RR 0.57, 95% CI 0.35–0.93), heterogeneity arises from:

  • Population differences : Preterm vs. term infants, gram-negative vs. gram-positive sepsis .
  • Adjunctive therapies : Co-administration with immunoglobulins or antibiotics .
    Recommendations :
  • Subgroup stratification : Pre-specify analyses by gestational age, sepsis severity, and pathogen type.
  • Standardized dosing : Validate pharmacokinetics in neonates (e.g., 5 mg/kg every 12 hours IV) to avoid under/overdosing .

Q. What methodological flaws limit the interpretation of this compound’s rheological effects in peripheral artery disease?

Early trials often failed to:

  • Control for exercise regimens : Walking capacity improvements may reflect exercise confounders rather than drug effects .
  • Standardize endpoints : Variability in treadmill protocols (speed, incline) complicates cross-trial comparisons .
    Improvements :
  • Active-controlled designs : Compare this compound with cilostazol, a superior agent for claudication .
  • Objective biomarkers : Incorporate microcirculatory imaging (e.g., laser Doppler fluxmetry) .

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